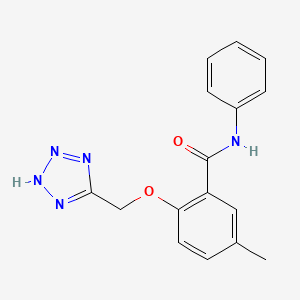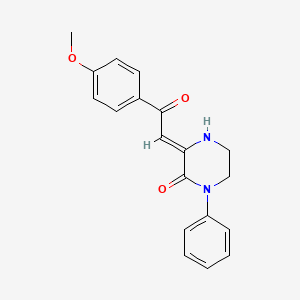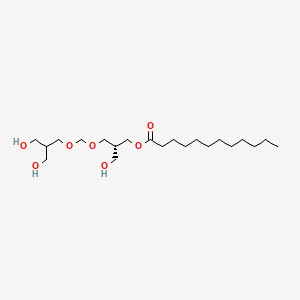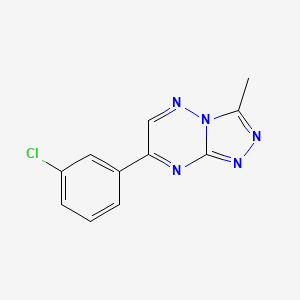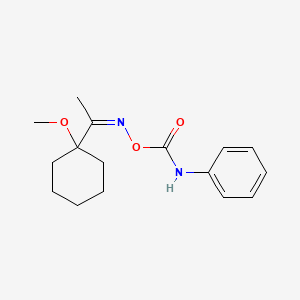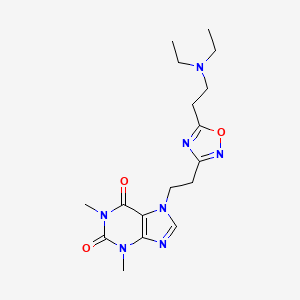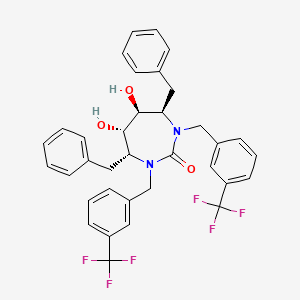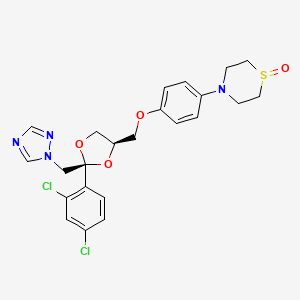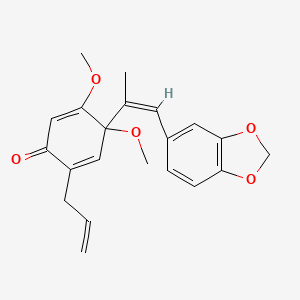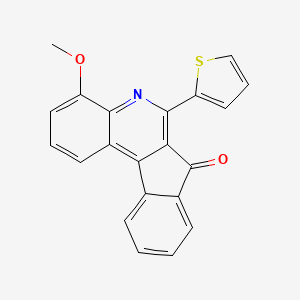
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- is a complex organic compound that belongs to the indenoquinoline family This compound is characterized by its unique structure, which includes an indenoquinoline core substituted with a methoxy group and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indenoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-6-(4-methylphenyl)-7H-indeno(2,1-c)quinolin-7-one
- 6-Ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one
- 6-(2-(Dimethylamino)ethyl)amino-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one
Uniqueness
7H-Indeno(2,1-c)quinolin-7-one, 4-methoxy-6-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the methoxy and thienyl groups differentiates it from other indenoquinoline derivatives, influencing its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
128404-83-1 |
|---|---|
Molekularformel |
C21H13NO2S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-methoxy-6-thiophen-2-ylindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C21H13NO2S/c1-24-15-9-4-8-14-17-12-6-2-3-7-13(12)21(23)18(17)20(22-19(14)15)16-10-5-11-25-16/h2-11H,1H3 |
InChI-Schlüssel |
YLNCGMHEYUMRHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C3C4=CC=CC=C4C(=O)C3=C(N=C21)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


